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Compound of Interest

Compound Name: 1-(Aminomethyl)cyclohexanol

Cat. No.: B1329751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 1-
(Aminomethyl)cyclohexanol and its key precursors: cyclohexanone, cyclohexanecarbonitrile,

and 1-(nitromethyl)cyclohexanol. The information presented is intended to aid in the

identification, characterization, and quality control of these compounds during synthesis and

development.

Synthetic Pathway
The synthesis of 1-(Aminomethyl)cyclohexanol can be achieved through various routes. A

common pathway involves the conversion of cyclohexanone to 1-(nitromethyl)cyclohexanol,

followed by the reduction of the nitro group. An alternative route starts from the reduction of

cyclohexanecarbonitrile. The following diagram illustrates a common synthetic pathway from

cyclohexanone.
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Caption: Synthetic pathway from Cyclohexanone to 1-(Aminomethyl)cyclohexanol.

Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-(Aminomethyl)cyclohexanol
and its precursors. This data is essential for monitoring reaction progress and confirming the

identity and purity of the compounds.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
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Compound Proton Assignment Chemical Shift (ppm)

Cyclohexanone α-protons (4H) ~2.2 - 2.4

β, γ-protons (6H) ~1.7 - 1.9

Cyclohexanecarbonitrile α-proton (1H) ~2.6 - 2.8

Cyclohexyl protons (10H) ~1.2 - 2.1

1-(Nitromethyl)cyclohexanol -CH₂NO₂ (2H) ~4.4

Cyclohexyl protons (10H) ~1.2 - 1.8

-OH (1H) Variable

1-(Aminomethyl)cyclohexanol -CH₂NH₂ (2H) ~2.6

Cyclohexyl protons (10H) ~1.2 - 1.6

-OH, -NH₂ (3H) Variable

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
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Compound Carbon Assignment Chemical Shift (ppm)

Cyclohexanone[1][2] C=O ~212

α-carbons ~42

β-carbons ~27

γ-carbon ~25

Cyclohexanecarbonitrile[3] -CN ~122

α-carbon ~30

Cyclohexyl carbons ~25 - 32

1-(Nitromethyl)cyclohexanol C-OH ~70-75

-CH₂NO₂ ~80-85

Cyclohexyl carbons ~20-40

1-(Aminomethyl)cyclohexanol C-OH ~72

-CH₂NH₂ ~50

Cyclohexyl carbons ~22, 26, 36

Table 3: IR Spectroscopic Data (cm⁻¹)
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Compound Functional Group Absorption Range (cm⁻¹)

Cyclohexanone[1][4] C=O stretch 1705 - 1725 (strong, sharp)

C-H stretch (alkane) 2850 - 2960

Cyclohexanecarbonitrile C≡N stretch 2240 - 2260 (medium, sharp)

C-H stretch (alkane) 2850 - 2950

1-(Nitromethyl)cyclohexanol[5]

[6]
O-H stretch 3200 - 3600 (broad)

N-O stretch (nitro)

1540 - 1560 (strong,

asymmetric) 1370 - 1390

(strong, symmetric)

C-H stretch (alkane) 2850 - 2950

1-(Aminomethyl)cyclohexanol O-H stretch 3200 - 3600 (broad)

N-H stretch (amine)

3250 - 3400 (medium, broad,

often two bands for primary

amine)[7][8][9]

N-H bend (amine) 1590 - 1650 (medium)[7]

C-H stretch (alkane) 2850 - 2950

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

Cyclohexanone 98 83, 70, 55, 42

Cyclohexanecarbonitrile 109 82, 68, 55, 41

1-(Nitromethyl)cyclohexanol[6] 159 142, 113, 95, 81, 67, 55

1-(Aminomethyl)cyclohexanol 129 112, 98, 81, 70, 56
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The following are general protocols for the spectroscopic analysis of 1-
(Aminomethyl)cyclohexanol and its precursors. Instrument parameters may require

optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 300 MHz or higher NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

¹H NMR Data Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR Data Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
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Sample Preparation:

Liquids (Cyclohexanone, Cyclohexanecarbonitrile): A thin film of the neat liquid is placed

between two KBr or NaCl plates.

Solids (1-(Aminomethyl)cyclohexanol, 1-(Nitromethyl)cyclohexanol): A KBr pellet is

prepared by grinding a small amount of the solid sample with dry KBr powder and

pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared by

grinding the solid with a drop of Nujol and placing the paste between salt plates.[10]

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet/Nujol

(for solids) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation and analysis.

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[11]

GC-MS Data Acquisition (Typical Conditions):

Ionization Mode: Electron Ionization (EI) at 70 eV.

GC Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.
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Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to

250 °C and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Range: Scan from m/z 40 to 300.

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragmentation patterns to confirm the structure of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1329751#spectroscopic-comparison-of-1-
aminomethyl-cyclohexanol-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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